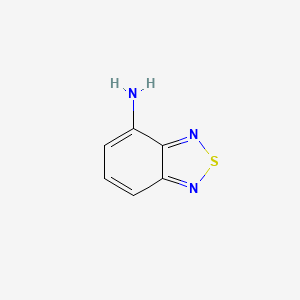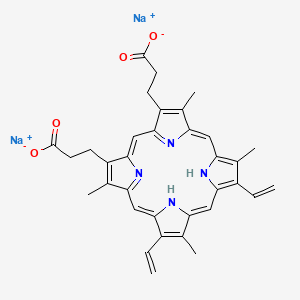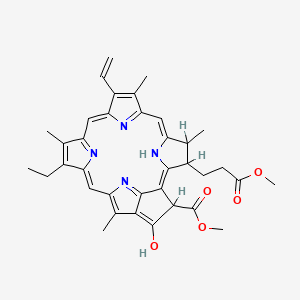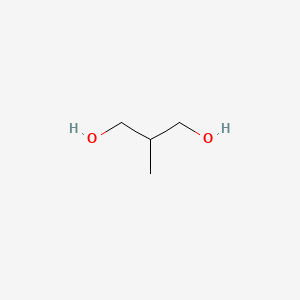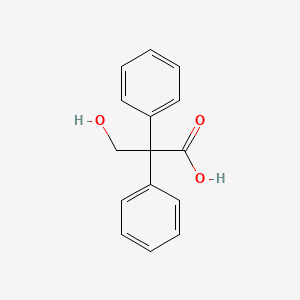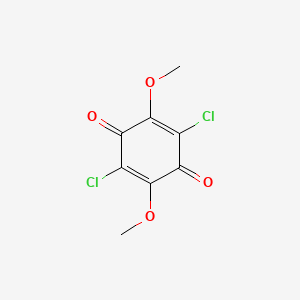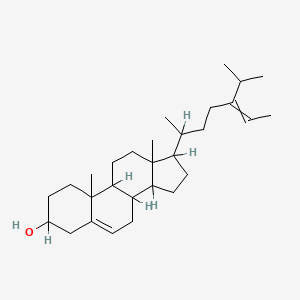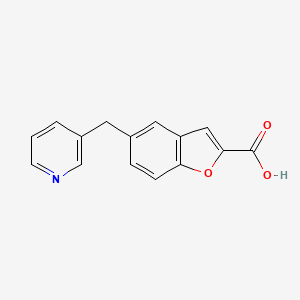
Furegrelate
Vue d'ensemble
Description
Applications De Recherche Scientifique
In chemistry, it is used as a thromboxane synthetase inhibitor . In biology and medicine, it has been investigated for its potential to treat diseases such as hypertension, thrombosis, and renal disorders . In industry, it is used in research and development for its thromboxane enzyme inhibiting properties .
Mécanisme D'action
Méthodes De Préparation
Le furegrelate est un composé synthétique qui ne peut pas être synthétisé par le corps humain. Plusieurs voies de synthèse du sel de sodium de this compound et de composés apparentés ont été proposées . L'une des voies de synthèse implique la réduction du groupe nitro du matériau de départ, la 3-(4-nitrobenzyl)pyridine, en utilisant de l'hydrogène sur du palladium sur charbon actif pour former la 3-(4-aminobenzyl)pyridine . Dans l'étape suivante, l'acide nitrique est créé in situ en mélangeant du nitrite de sodium avec de l'acide sulfurique dans de l'eau glacée. L'acide nitrique se fixe au groupe amino, formant un groupe diazo .
Analyse Des Réactions Chimiques
Le furegrelate subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs et conditions courants utilisés dans ces réactions comprennent l'hydrogène sur du palladium sur charbon actif pour la réduction et l'acide nitrique pour la diazotation . Les principaux produits formés à partir de ces réactions comprennent la 3-(4-aminobenzyl)pyridine et les composés diazo .
Applications de la recherche scientifique
En chimie, il est utilisé comme inhibiteur de la thromboxane synthétase . En biologie et en médecine, il a été étudié pour son potentiel à traiter des maladies telles que l'hypertension, la thrombose et les troubles rénaux . Dans l'industrie, il est utilisé dans la recherche et le développement pour ses propriétés inhibitrices de l'enzyme thromboxane .
Mécanisme d'action
Le this compound exerce ses effets en se liant à l'enzyme thromboxane A2 synthase . En se liant à cette enzyme, il empêche la combinaison normale substrat-enzyme et la réaction catalytique . Le thromboxane A2, le composé synthétisé par cette enzyme, favorise l'agrégation des plaquettes et agit comme un vasoconstricteur . Par conséquent, en inhibant la thromboxane A2 synthase, le this compound peut prévenir plusieurs maladies impliquant la thrombose .
Comparaison Avec Des Composés Similaires
Le furegrelate est unique en son genre dans sa capacité à inhiber la thromboxane A2 synthase . Des composés similaires comprennent d'autres inhibiteurs de la thromboxane synthase tels que l'ozagrel et le ridogrel . La structure moléculaire spécifique du this compound, qui comprend un cycle pyridine et un groupe acide carboxylique, lui confère des propriétés uniques qui renforcent son inhibition de la thromboxane A2 synthase .
Propriétés
IUPAC Name |
5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFITPGPFLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046960 | |
| Record name | Furegrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85666-24-6 | |
| Record name | Furegrelate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furegrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUREGRELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Furegrelate?
A1: this compound acts as a selective inhibitor of thromboxane A2 (TxA2) synthase. []
Q2: How does this compound exert its effects on the cardiovascular system?
A2: this compound selectively blocks the conversion of prostaglandin H2 (PGH2) to TxA2 by inhibiting TxA2 synthase. [, ] Because TxA2 is a potent vasoconstrictor and promotes platelet aggregation, this compound indirectly promotes vasodilation and reduces platelet aggregation. [, , , ]
Q3: Does this compound influence the production of other prostanoids?
A3: Yes, by inhibiting TxA2 synthase, this compound can shift arachidonic acid metabolism towards the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2). [, , ]
Q4: Does the presence or absence of endothelium affect this compound's actions?
A4: The presence or absence of endothelium can influence this compound's effects. Studies have shown that this compound can attenuate both endothelium-dependent and -independent contractions induced by various agents, suggesting multiple sites of action. [, , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound, also known as 5-(3-pyridinylmethyl)-2-benzofurancarboxylic acid, sodium salt, has the molecular formula C15H10NO3.Na and a molecular weight of 275.23 g/mol. [, ]
Q6: Is there information about this compound’s stability under various conditions?
A6: While specific data on material compatibility is limited in the provided research, studies show this compound is primarily eliminated renally, with approximately 70% excreted as the parent compound in dogs. [] This suggests a degree of stability in biological systems.
Q7: Does this compound function as a catalyst in any known reactions?
A7: No, this compound functions as an enzyme inhibitor, specifically targeting thromboxane A2 synthase. It does not possess catalytic properties.
Q8: Have there been any computational studies on this compound?
A8: While the provided research does not offer specific details on computational modeling of this compound, it does highlight structure-activity relationships. These relationships form the basis for QSAR models and suggest opportunities for computational investigations.
Q9: How do modifications to the this compound structure impact its activity?
A9: Research indicates that substitutions on the benzofuran ring of this compound cause minor changes in potency. [, ] Modifying the carboxylic acid group leads to a moderate reduction in potency, whereas changes to the pyridine ring drastically reduce its ability to inhibit TxA2 synthase. [, ]
Q10: Are there specific SHE regulations regarding this compound?
A10: The provided research focuses on the pharmacological properties and preclinical investigations of this compound. Information on SHE regulations falls outside the scope of these studies.
Q11: What is known about the absorption and distribution of this compound?
A12: Studies in dogs reveal this compound is well-absorbed orally, reaching peak plasma concentration (Tmax) in approximately 1 hour. [] Distribution kinetics are not extensively detailed in the provided research.
Q12: How is this compound metabolized and eliminated from the body?
A13: this compound shows limited metabolism and is primarily eliminated through renal excretion as the parent compound. [, ] In dogs, studies show a circulating half-life of 3.5 to 5 hours. []
Q13: Does this compound affect bleeding time?
A14: Studies in rats and mice indicate that this compound, even at doses that effectively inhibit TxA2 synthesis and platelet aggregation, does not significantly alter bleeding time. [, ]
Q14: What models have been used to study the efficacy of this compound?
A14: Researchers have employed various in vitro and in vivo models to investigate this compound’s effects, including:
- Isolated blood vessels: Aortic rings and mesenteric arteries from rats [, , , , , , , , , , ], rabbit pulmonary arteries [], and bovine cerebral arteries [] have been used to assess vasoconstriction and vasodilation.
- Platelet aggregation assays: Both washed platelets and platelet-rich plasma from rats and humans have been used to evaluate this compound’s impact on platelet aggregation induced by various agonists, including collagen, ADP, and U46619 (a TxA2 analog). [, , , ]
- Animal models of disease:
- Hypertension: Spontaneously hypertensive rats (SHRs) have been utilized to investigate the role of this compound in hypertension-related vascular dysfunction. [, , , , ]
- Pulmonary embolism: Rat models of pulmonary embolism have been employed to assess the impact of this compound on pulmonary gas exchange and heart function. []
- Glomerulonephritis: Rat models of glomerulonephritis have been used to evaluate the effects of this compound on glomerular filtration rate, proteinuria, and thromboxane A2 receptor expression. [, ]
- Arterial thrombosis: A rat model involving ferric chloride-induced thrombosis of the abdominal aorta has been used to determine the antithrombotic effects of this compound. []
- Tumor metastasis: Mouse models of lung metastasis using Lewis lung carcinoma and B16a cells have been used to study the impact of this compound on tumor angiogenesis and metastasis. [, ]
- Liver cirrhosis: Rat models of liver cirrhosis have been used to study the effects of this compound on portal hypertension and the hepatic microcirculation. [, ]
- Cell Culture: Human glioma cells and astrocytes have been used to study the effects of this compound on cell migration, apoptosis, and gene expression. [, , ]
Q15: Does this compound demonstrate efficacy in reducing blood pressure in hypertensive animal models?
A16: While this compound can attenuate vasoconstriction in isolated vessels from hypertensive animals, the research provided does not offer conclusive evidence that it directly reduces blood pressure in these models. [, , , , , ] Further investigations are needed to determine its antihypertensive potential.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


